molecular formula C16H17ClN2O4S B13084978 4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide CAS No. 55488-66-9

4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide

Cat. No.: B13084978
CAS No.: 55488-66-9
M. Wt: 368.8 g/mol
InChI Key: SWGWSSSZLVXQHX-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide is a chemical compound with a complex structure that includes a chloro group, dimethylphenyl group, methoxy group, and sulfamoylbenzamide moiety

Preparation Methods

The synthesis of 4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4-chloro-2-methoxy-5-sulfamoylbenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Procedure: The 2,6-dimethylaniline is reacted with 4-chloro-2-methoxy-5-sulfamoylbenzoic acid under the above conditions to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide can be compared with other similar compounds, such as:

    4-Chloro-N-(2,6-dimethylphenyl)benzamide: This compound lacks the methoxy and sulfamoyl groups, which may result in different chemical and biological properties.

    4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxybenzamide: The hydroxy group in place of the methoxy group can lead to different reactivity and biological activity.

    4-Chloro-N-(2,6-dimethylphenyl)-2-fluorobenzamide: The presence of a fluorine atom instead of a methoxy group can significantly alter the compound’s properties.

Properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-9-5-4-6-10(2)15(9)19-16(20)11-7-14(24(18,21)22)12(17)8-13(11)23-3/h4-8H,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWSSSZLVXQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2OC)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856376
Record name 4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55488-66-9
Record name 4-Chloro-N-(2,6-dimethylphenyl)-2-methoxy-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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